Catalytic Hydrogenation Selectivity: 2,4,6-Trichloroaniline vs. 2,4-Dichloroaniline
In liquid-phase catalytic hydrogenation over a La-modified Pd/Al₂O₃ catalyst, both 2,4,6-trichloroaniline and 2,4-dichloroaniline achieve 100% conversion; however, the selectivity toward cyclohexanone differs measurably. 2,4,6-Trichloroaniline exhibits a selectivity of 98.6%, while 2,4-dichloroaniline shows 100% selectivity (no cyclohexanol detected) [1]. This indicates that 2,4,6-trichloroaniline produces a small but quantifiable amount of a side product, which may be relevant for applications requiring ultra-high purity cyclohexanone.
| Evidence Dimension | Catalytic hydrogenation selectivity to cyclohexanone |
|---|---|
| Target Compound Data | 98.6% selectivity |
| Comparator Or Baseline | 2,4-Dichloroaniline: 100% selectivity |
| Quantified Difference | 1.4% lower selectivity |
| Conditions | La-modified Pd/Al₂O₃ catalyst, liquid phase, optimal reaction conditions |
Why This Matters
This quantifies the subtle but real difference in catalytic behavior, allowing process chemists to select the appropriate substrate based on purity requirements for downstream cyclohexanone applications.
- [1] Li X, et al. Liquid phase catalytic hydrogenation of chloroaniline into cyclohexanone. Scientia Sinica Chimica. 2010;40(11):1705-1711. View Source
